molecular formula C21H22N2O5 B8532765 4-(2-Methoxycarbonyl-ethyl)-3-methyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrole-2-carboxylic acid ethyl ester

4-(2-Methoxycarbonyl-ethyl)-3-methyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrole-2-carboxylic acid ethyl ester

Cat. No. B8532765
M. Wt: 382.4 g/mol
InChI Key: DSTXIRZFJURXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxycarbonyl-ethyl)-3-methyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrole-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxycarbonyl-ethyl)-3-methyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrole-2-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxycarbonyl-ethyl)-3-methyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrole-2-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C21H22N2O5/c1-4-28-21(26)19-12(2)13(9-10-18(24)27-3)17(22-19)11-15-14-7-5-6-8-16(14)23-20(15)25/h5-8,11,22H,4,9-10H2,1-3H3,(H,23,25)

InChI Key

DSTXIRZFJURXBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C=C2C3=CC=CC=C3NC2=O)CCC(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Formyl-4-(2-methoxycarbonylethyl)-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester (80.2 g), 2-oxindole (37.9 g) and ethanol (300 mL) were warmed to 70° C. in a 500 mL, 3-neck round bottom flask equipped with mechanical stirring and a reflux condenser. Piperidine (1.3 g) was added and the mixture was refluxed for 4 hours. The mixture was cooled to 10° C. and the orange precipitate collected by vacuum filtration and washed with 30 mL of ethanol. The solid was slurry-washed in 150 mL of refluxing ethanol, cooled, collected by vacuum filtration, washed with 30 mL of ethanol and vacuum dried to give 81.7 g (75%) of 4-(2-Methoxycarbonylethyl)-3-methyl-5-(2-oxo-1,2-dihydroindol-3-ylidenemethyl)-1H-pyrrole-2-carboxylic acid ethyl ester as an orange solid.
Quantity
37.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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